molecular formula C5H7ClN2O2S B1522511 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245820-90-9

1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1522511
CAS No.: 1245820-90-9
M. Wt: 194.64 g/mol
InChI Key: FYLQOSUXOCPQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyrazole core substituted with methyl groups at the 1- and 3-positions and a sulfonyl chloride (-SO₂Cl) group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyrazole derivatives. Its reactivity stems from the electrophilic sulfonyl chloride group, which readily participates in nucleophilic substitution reactions.

Properties

IUPAC Name

2,5-dimethylpyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-4-3-5(8(2)7-4)11(6,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLQOSUXOCPQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501259269
Record name 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245820-90-9
Record name 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245820-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501259269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazole Precursor

The preparation of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride typically begins with the synthesis of 1,3-dimethyl-1H-pyrazole itself. This is commonly achieved by:

  • Cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives : For example, pentane-2,4-dione (acetylacetone) is reacted with hydrazine hydrate in methanol at 25–35 °C to yield 3,5-dimethyl-1H-pyrazole quantitatively. This step is exothermic and proceeds efficiently under mild conditions.

  • Methylation step to introduce the 1-methyl substituent : The 3,5-dimethyl-1H-pyrazole is treated with potassium tert-butoxide in tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C to 30 °C, followed by methyl iodide addition. The reaction is stirred for 16 hours at 25–30 °C, yielding 1,3,5-trimethyl-1H-pyrazole after work-up.

Although this example is for 1,3,5-trimethyl derivatives, the 1,3-dimethyl-1H-pyrazole can be similarly prepared by controlling methylation steps or starting materials.

Sulfonylation to Form Pyrazole Sulfonyl Derivatives

The key step to obtain the sulfonyl chloride derivative involves sulfonylation of the pyrazole ring at the 5-position:

  • Sulfonyl chloride synthesis from pyrazole sulfonyl precursors : The pyrazole sulfonyl chloride derivatives can be prepared by reacting pyrazole disulfide intermediates with aqueous hydrochloric acid and hydrogen peroxide. This oxidation-chlorination process converts the disulfide to the sulfonyl chloride efficiently.

  • The reaction can be performed either by mixing reactants dissolved in separate solvents or by direct dissolution in aqueous HCl without organic solvents. Preferred solvents include halogenated alkanes such as dichloromethane or n-hexane, or aromatic solvents like toluene.

  • The molar ratio of aqueous HCl and hydrogen peroxide to the disulfide compound is critical for reaction efficiency. Ratios of 6.0 to 8.0 equivalents relative to the disulfide are optimal to shorten reaction time and improve yield.

  • After completion, the reaction mixture is acidified to pH 4 with dilute sulfuric acid and extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and filtered. Solvent removal under reduced pressure yields the sulfonyl chloride product in high purity and yield (up to 99%).

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclocondensation Pentane-2,4-dione + Hydrazine hydrate in methanol 25–35 °C Until completion Quantitative Exothermic, mild conditions
Methylation 3,5-Dimethyl-1H-pyrazole + KOtBu + Methyl iodide 0 °C → 25–30 °C 16 hours ~78% Under nitrogen, THF solvent
Sulfonyl chloride formation Pyrazole disulfide + HCl (aq) + H2O2 Room temperature Variable Up to 99% Acidify to pH 4, extract with DCM

Research Findings and Optimization Notes

  • The initial pyrazole synthesis via cyclocondensation is well-established and provides a robust platform for further functionalization.

  • The methylation step requires careful control of base and alkyl halide equivalents to avoid over- or under-alkylation and to maximize regioselectivity for the 1,3-dimethyl substitution pattern.

  • The sulfonyl chloride formation from disulfide intermediates using aqueous HCl and hydrogen peroxide is a mild and efficient oxidation-chlorination method, avoiding harsher chlorinating agents like thionyl chloride or phosphorus pentachloride, which can be more hazardous.

  • The use of organic solvents such as dichloromethane facilitates extraction and purification, but solvent-free or aqueous conditions are possible, aligning with green chemistry principles.

  • Reaction monitoring by thin-layer chromatography (TLC) and pH adjustment during work-up are critical for obtaining high purity sulfonyl chloride.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Advantages Limitations
Pyrazole ring formation Cyclocondensation of diketone + hydrazine Pentane-2,4-dione, hydrazine hydrate Simple, high yield, mild conditions Exothermic reaction requires control
Methylation of pyrazole Base-mediated alkylation Potassium tert-butoxide, methyl iodide Good regioselectivity, scalable Requires inert atmosphere
Sulfonyl chloride synthesis Oxidation-chlorination of disulfide Aqueous HCl, H2O2, organic solvent High yield, mild reagents Requires controlled stoichiometry

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Table 1: Comparison of Synthesis Methods

Method TypeReaction ConditionsYield (%)Notes
Nucleophilic SubstitutionRoom temperature70-95Simple work-up procedure
Cyclization with HydrazinesControlled temperature59-98High regioselectivity achieved

Biological Activities

Research indicates that DMPSCl and its derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives are known for their potential anti-inflammatory properties, making them candidates for further development in therapeutic applications.
  • Antimicrobial Activity : Some studies have reported the effectiveness of pyrazole derivatives against various bacterial strains, suggesting potential uses in developing new antibiotics .
  • Pharmaceutical Intermediates : DMPSCl serves as a key intermediate in synthesizing sulfonamide drugs, which are vital in treating bacterial infections and other diseases .

Case Study 1: Synthesis of Sulfonamides

In a study published by researchers exploring the structure-activity relationship (SAR) of pyrazole derivatives, DMPSCl was used to synthesize novel sulfonamides. The resulting compounds showed significant activity against specific targets in submicromolar ranges, indicating their potential as therapeutic agents .

Case Study 2: Agrochemical Applications

DMPSCl has also been investigated for its use in agrochemicals. Its derivatives have demonstrated antifungal activity, which could be beneficial for developing new agricultural fungicides . The unique reactivity of the sulfonyl chloride group allows for modifications that enhance efficacy against plant pathogens.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives with potential biological activities .

Comparison with Similar Compounds

Commercial Availability and Challenges

  • Discontinuation Trends : CymitQuimica lists several pyrazole sulfonyl chlorides as discontinued (), indicating challenges in scalability or market demand.
  • Purity and Specifications : The 4-chloro derivative is reported at 95% purity (CAS EN300-232342), emphasizing the need for rigorous quality control in industrial applications .

Biological Activity

1,3-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

This compound features a sulfonyl chloride group that is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity is crucial for synthesizing various derivatives that exhibit biological activity. The primary mechanism involves the formation of sulfonamide bonds, which can lead to compounds with enhanced pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound possess notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, a series of pyrazole derivatives demonstrated effective inhibition against pathogenic strains with minimum inhibitory concentration (MIC) values ranging from 30 to 100 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in several studies. A review highlighted that certain pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC50 values for these compounds ranged from 0.02 to 0.04 μM, indicating potent anti-inflammatory activity compared to standard drugs like diclofenac .

Antiproliferative Activity

The antiproliferative effects of this compound have also been evaluated. In vitro assays using U937 cells revealed that some pyrazole derivatives did not exhibit cytotoxicity but were effective in inhibiting cell proliferation. The half-maximal inhibitory concentrations (IC50) for these compounds were measured, providing insights into their potential as anticancer agents .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Study Focus Findings
Akhtar et al. (2022)Synthesis and Biological EvaluationSynthesized new pyrazole derivatives with significant anti-inflammatory activity (IC50: 71.11 - 81.77 μg/mL) compared to diclofenac .
PMC10373183 (2023)Antiproliferative ActivityEvaluated antiproliferative effects on U937 cells; some derivatives showed no cytotoxicity but inhibited proliferation effectively .
Jstage Study (2023)Synthesis and Pharmacological EvaluationReported on the synthesis of pyrazole derivatives with promising antimicrobial activities against various pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

  • The compound is typically synthesized via sulfonation of the pyrazole ring using chlorosulfonic acid, followed by quenching to isolate the sulfonyl chloride group. Key steps include temperature control (0–5°C to prevent decomposition) and inert atmosphere use to avoid hydrolysis. Yield optimization requires precise stoichiometry of chlorosulfonic acid and monitoring reaction progress via TLC or HPLC. Purification often involves recrystallization from non-polar solvents (e.g., hexane) to remove unreacted intermediates .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns on the pyrazole ring (e.g., methyl groups at positions 1 and 3). The sulfonyl chloride group induces deshielding in adjacent protons.
  • FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.
  • Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 208.02) and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

  • The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines (to form sulfonamides), alcohols (to form sulfonate esters), and thiols. Steric hindrance from the 1,3-dimethyl groups may slow kinetics; thus, polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C) are often used to enhance reactivity .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., S–Cl bond stability) and charge distribution to predict hydrolysis susceptibility.
  • Molecular Dynamics (MD) : Simulates solvation effects in aqueous/organic mixtures, identifying degradation pathways.
  • Hydrogen Bonding Analysis : Graph-set notation (e.g., Etter’s rules) models intermolecular interactions in crystals, aiding in polymorph prediction .

Q. What strategies mitigate decomposition during storage or reaction?

  • Stabilization : Store under inert gas (Ar/N₂) at –20°C with desiccants (molecular sieves).
  • Incompatibility Management : Avoid bases, moisture, and oxidizing agents. Use Schlenk techniques for air-sensitive reactions.
  • Decomposition By-Products : Monitor via GC-MS for SO₂, HCl, and methylated pyrazole derivatives, which indicate hydrolysis or thermal degradation .

Q. How do structural analogs (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) differ in reactivity or biological activity?

  • Substituent Effects : The 1,3-dimethyl groups increase steric hindrance compared to monosubstituted analogs, reducing nucleophilic attack rates.
  • Biological Activity : Sulfonamide derivatives show varied antimicrobial potency depending on substituent placement. For example, chlorine or trifluoromethyl groups enhance lipophilicity and target binding .

Methodological Challenges

Q. How to resolve conflicting solubility data reported for this compound?

  • Perform systematic solubility tests in solvents (e.g., DCM, THF, EtOAc) at controlled temperatures. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with computational Hansen solubility parameters .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC-PDA/MS : Detects residual starting materials (e.g., pyrazole intermediates) and sulfonic acid by-products.
  • Elemental Analysis : Confirms stoichiometric Cl content (theoretical: 16.8%) to assess purity.
  • Karl Fischer Titration : Measures moisture content (<0.1% for stability) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Acid-resistant gloves, goggles, and fume hood use mandatory.
  • Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.
  • First Aid : For skin contact, rinse with 5% NaHCO₃ solution; for inhalation, move to fresh air and administer oxygen if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
Reactant of Route 2
1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.